molecular formula C20H22N4O2S B12268293 5-Methoxy-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine

5-Methoxy-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B12268293
M. Wt: 382.5 g/mol
InChI Key: UANKJFLWCWUPQI-UHFFFAOYSA-N
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Description

5-Methoxy-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinyl-oxy linkage to a phenyl-thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

Next, the piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazole intermediate. The final step involves the coupling of the thiazole-piperidine intermediate with a methoxy-pyrimidine derivative under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methoxy-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, while the piperidine and pyrimidine moieties can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of a thiazole ring, piperidine moiety, and methoxy-pyrimidine core. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of biological activities .

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

4-[[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole

InChI

InChI=1S/C20H22N4O2S/c1-25-18-11-21-20(22-12-18)26-17-7-9-24(10-8-17)13-16-14-27-19(23-16)15-5-3-2-4-6-15/h2-6,11-12,14,17H,7-10,13H2,1H3

InChI Key

UANKJFLWCWUPQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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